Methyl 2-({[(6-{[(2-chlorophenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 2-(2-{[6-(2-CHLOROBENZAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzothiazole ring, a chlorobenzamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(2-{[6-(2-CHLOROBENZAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorobenzamide Group: This step involves the reaction of the benzothiazole derivative with 2-chlorobenzoyl chloride in the presence of a base.
Formation of the Benzoate Ester: The final step involves esterification of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and benzoate derivatives.
Scientific Research Applications
METHYL 2-(2-{[6-(2-CHLOROBENZAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets, such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the chlorobenzamide group can inhibit enzyme activity. These interactions disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- METHYL 2-(2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO)BENZOATE
- METHYL 2-(2-CHLORO-4-NITROBENZOYL)AMINO)BENZOATE
- METHYL 2-(2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL)AMINO)BENZOATE
Uniqueness: METHYL 2-(2-{[6-(2-CHLOROBENZAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzothiazole ring and the chlorobenzamide group makes it particularly effective in biological applications compared to similar compounds.
Properties
Molecular Formula |
C24H18ClN3O4S2 |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
methyl 2-[[2-[[6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H18ClN3O4S2/c1-32-23(31)16-7-3-5-9-18(16)27-21(29)13-33-24-28-19-11-10-14(12-20(19)34-24)26-22(30)15-6-2-4-8-17(15)25/h2-12H,13H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
OCDMQFIHYMPNDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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